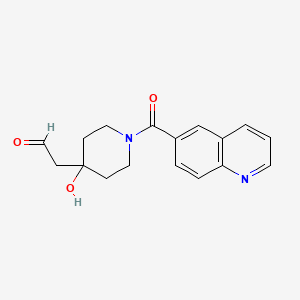

4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde

Description

4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde is a complex heterocyclic compound featuring a piperidine core substituted with a hydroxy group, a quinoline-derived carbonyl moiety, and an acetaldehyde side chain. The molecule’s quinoline and piperidine motifs are common in bioactive compounds, as seen in analogs targeting aldehyde dehydrogenase (ALDH) and other enzymes .

Properties

IUPAC Name |

2-[4-hydroxy-1-(quinoline-6-carbonyl)piperidin-4-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c20-11-7-17(22)5-9-19(10-6-17)16(21)14-3-4-15-13(12-14)2-1-8-18-15/h1-4,8,11-12,22H,5-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCXBULKEIDKJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC=O)O)C(=O)C2=CC3=C(C=C2)N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline derivative, which is then coupled with a piperidine precursor. The key steps include:

Formation of Quinoline Derivative: Starting from aniline, the quinoline ring is constructed through a series of reactions such as Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Coupling with Piperidine: The quinoline derivative is then reacted with a piperidine compound, often through a nucleophilic substitution reaction.

Functionalization: Introduction of the hydroxy and aldehyde groups is achieved through selective oxidation and reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors might be employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidinecarboxylic acid.

Reduction: 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineethanol.

Substitution: Various ethers and esters depending on the substituent.

Scientific Research Applications

Medicinal Chemistry

4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde has been explored for its potential therapeutic effects:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its structure may enhance its interaction with microbial cell membranes, leading to increased efficacy compared to similar compounds.

- Anticancer Potential : Research has suggested that derivatives of this compound might inhibit cancer cell proliferation. The quinoline component is known for its bioactivity, potentially contributing to the overall anticancer effects of the compound.

The compound's biological activities have been investigated in several studies:

- Anti-inflammatory Effects : Studies have shown that it may reduce inflammation markers in cell cultures and animal models. The mechanism involves modulation of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could be beneficial in neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. Its derivatives are also being studied for enhanced biological activity:

| Derivative Name | Key Features | Biological Activity |

|---|---|---|

| 4-Hydroxy-1-(6-methylquinolinylcarbonyl)-4-piperidineacetaldehyde | Methyl substitution on quinoline | Increased antimicrobial activity |

| 4-Hydroxy-1-(6-chloroquinolinylcarbonyl)-4-piperidineacetaldehyde | Chlorine substitution | Enhanced anticancer properties |

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial potential.

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2023) examined the anti-inflammatory effects of this compound in a mouse model of arthritis. The findings revealed a marked decrease in joint swelling and inflammatory cytokines, indicating its potential use as an anti-inflammatory agent.

Case Study 3: Neuroprotective Effects

A recent study explored the neuroprotective effects of the compound in a model of Alzheimer's disease. The results showed that treatment with this compound improved cognitive function and reduced amyloid plaque accumulation in treated mice.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde depends on its interaction with biological targets. The quinoline ring can intercalate with DNA, inhibiting replication and transcription. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

Table 1: Key Structural Features of Compared Compounds

Key Differences and Implications

Quinoline vs. Pyrimidine/Pyranone Cores The target compound’s 6-quinolinylcarbonyl group distinguishes it from pyrimidine- or pyranone-based analogs . Quinoline derivatives are known for enhanced binding to aromatic receptors (e.g., kinase targets), whereas pyrimidine-carboxylic acids (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) often exhibit different solubility and metabolic stability due to their acidic nature .

Aldehyde Functionality

- The acetaldehyde side chain in the target compound contrasts with the hydroxamic acid in or the carboxylic acid in . Aldehydes are electrophilic and may form reversible covalent bonds with enzymes (e.g., ALDH inhibitors), while hydroxamic acids chelate metal ions (e.g., histone deacetylase inhibitors) .

Piperidine Modifications The 4-hydroxy-piperidine in the target compound differs from 2,2,6,6-tetramethylpiperidin-4-yl esters .

Fluorine and Sulfonamide Substitutions The fluorinated quinoline and methylsulfonylpiperazine in suggest improved bioavailability and target affinity compared to the non-fluorinated target compound. Fluorine atoms often enhance lipophilicity and membrane permeability .

Table 2: Inferred Properties Based on Structural Analogues

Research Findings and Limitations

- Synthetic Accessibility: The target compound’s synthesis may parallel methods for , where piperidine intermediates are functionalized with quinoline-carbonyl groups via coupling reactions .

- Gaps in Data : Direct pharmacological data for the target compound are absent in the evidence. Comparisons rely on structural inferences from analogs like (ALDH1A1 inhibitor) and (hydroxamic acid derivatives).

Biological Activity

4-Hydroxy-1-(6-quinolinylcarbonyl)-4-piperidineacetaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoline moiety, which is known for its diverse biological activities. The molecular formula is , and it possesses functional groups that contribute to its reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of various enzymes involved in disease pathways, such as kinases and phosphatases.

- Modulation of Signaling Pathways : They can influence signaling cascades, particularly those related to cancer cell proliferation and apoptosis.

- Antioxidant Properties : Some studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cells.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives. For instance, compounds structurally related to this compound have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon Cancer) | 8.9 |

| Compound B | Caco-2 (Colorectal Adenocarcinoma) | 37.4 |

These findings suggest that the compound may target specific pathways involved in tumor growth and survival, such as the PI3K/AKT signaling pathway .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Research indicates that similar compounds can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.

Case Studies

- Case Study on Anticancer Activity : A series of quinoline derivatives were synthesized and tested for their ability to inhibit the growth of HCT-116 cells. The results demonstrated that certain modifications to the quinoline structure significantly enhanced anticancer activity, indicating a structure-activity relationship (SAR) that could inform future drug design .

- Antioxidant Evaluation : In a study assessing the antioxidant properties of related compounds, it was found that certain derivatives exhibited strong free radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.